
5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a nitro group, a methyl group, and a toluidino group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 3-methyl-2,4-pentanedione.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, which involves treating the pyrazole ring with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Toluidino Group: The toluidino group can be introduced through a substitution reaction, where the pyrazole ring is treated with 2-toluidine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents such as nitric acid.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The toluidino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride, lithium aluminum hydride)
Oxidizing Agents: Potassium permanganate, chromium trioxide
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
Reduction: 4-amino-3-methyl-5-(2-toluidino)-1H-pyrazole
Oxidation: 4-nitro-3-carboxy-5-(2-toluidino)-1H-pyrazole
Substitution: Various substituted pyrazoles depending on the reagents used
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical research.
Medicine: Potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmaceutical compounds.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for modifications that can lead to the development of new materials with desired properties.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro group can participate in redox reactions, while the toluidino group can interact with hydrophobic pockets in proteins. The overall mechanism involves the compound interacting with molecular targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-nitro-3-methyl-5-(2-aminophenyl)-1H-pyrazole
- 4-nitro-3-methyl-5-(2-methylanilino)-1H-pyrazole
- 4-nitro-3-methyl-5-(2-phenylamino)-1H-pyrazole
Uniqueness
5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine is unique due to the presence of the toluidino group, which imparts specific chemical properties and reactivity This distinguishes it from other similar compounds that may have different substituents on the pyrazole ring
Eigenschaften
Molekularformel |
C11H12N4O2 |
|---|---|
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-5-3-4-6-9(7)12-11-10(15(16)17)8(2)13-14-11/h3-6H,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
CHZNYFMSSZQZOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


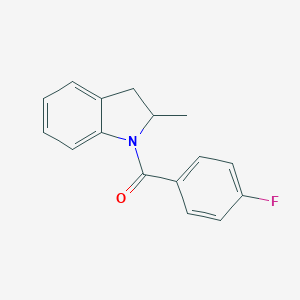
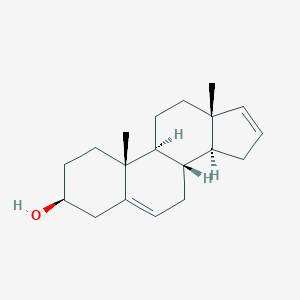
![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
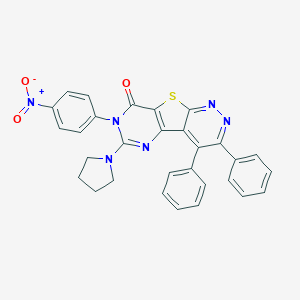
![3-hydroxy-2-[(2-hydroxy-6-oxo-1-cyclohexen-1-yl)(4-hydroxyphenyl)methyl]-2-cyclohexen-1-one](/img/structure/B224071.png)
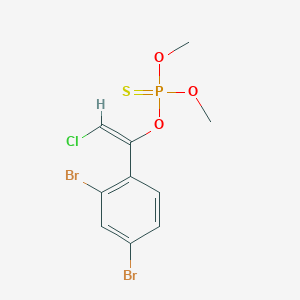
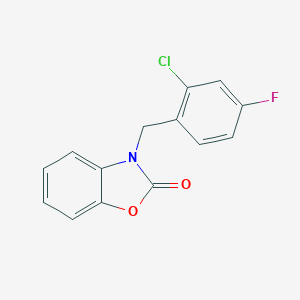
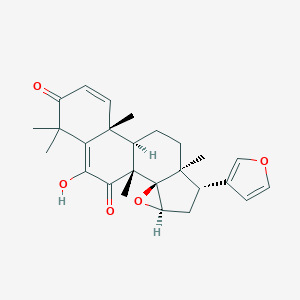
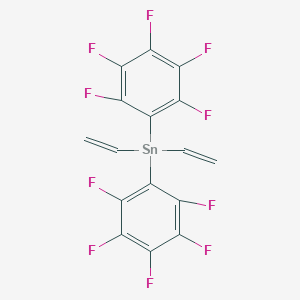
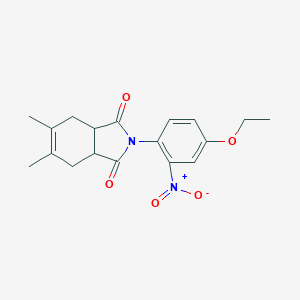
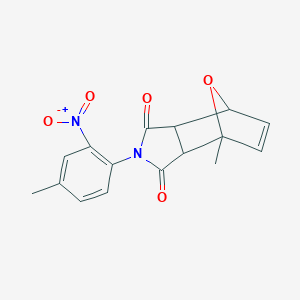
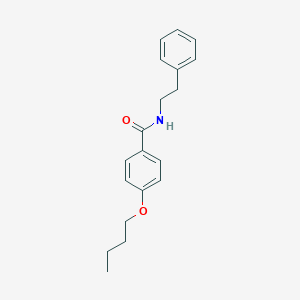
![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide](/img/structure/B224090.png)
